molecular formula C17H18ClN3O3 B14072313 2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide CAS No. 340223-24-7

2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide

Cat. No.: B14072313
CAS No.: 340223-24-7
M. Wt: 347.8 g/mol
InChI Key: NQMLBIZKRLZRRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SALOR-INT L489417-1EA involves the reaction of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde with semicarbazide hydrochloride under specific conditions. The reaction typically occurs in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods for SALOR-INT L489417-1EA are not well-documented, as it is mainly produced for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

SALOR-INT L489417-1EA undergoes various chemical reactions, including:

Scientific Research Applications

SALOR-INT L489417-1EA has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of SALOR-INT L489417-1EA is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

SALOR-INT L489417-1EA can be compared with other similar compounds, such as:

Properties

CAS No.

340223-24-7

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C17H18ClN3O3/c1-2-23-16-9-13(10-20-21-17(19)22)5-8-15(16)24-11-12-3-6-14(18)7-4-12/h3-10H,2,11H2,1H3,(H3,19,21,22)

InChI Key

NQMLBIZKRLZRRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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